L-Asparaginyl-L-alanyl-L-alanyl-L-aspartic acid

Peptide physicochemical property comparison Lipophilicity XLogP

L-Asparaginyl-L-alanyl-L-alanyl-L-aspartic acid (CAS 647008-41-1), also designated as H-Asn-Ala-Ala-Asp-OH or NAAD, is a synthetic tetrapeptide composed of L-asparagine, two L-alanine residues, and L-aspartic acid linked sequentially by peptide bonds. With a molecular weight of 389.36 g/mol and the molecular formula C14H23N5O8, it falls into the class of short-chain, acidic oligopeptides commonly used as model substrates in peptide chemistry, stability studies, and biochemical research.

Molecular Formula C14H23N5O8
Molecular Weight 389.36 g/mol
CAS No. 647008-41-1
Cat. No. B12605327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Asparaginyl-L-alanyl-L-alanyl-L-aspartic acid
CAS647008-41-1
Molecular FormulaC14H23N5O8
Molecular Weight389.36 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)N
InChIInChI=1S/C14H23N5O8/c1-5(18-13(25)7(15)3-9(16)20)11(23)17-6(2)12(24)19-8(14(26)27)4-10(21)22/h5-8H,3-4,15H2,1-2H3,(H2,16,20)(H,17,23)(H,18,25)(H,19,24)(H,21,22)(H,26,27)/t5-,6-,7-,8-/m0/s1
InChIKeyVPHJLSXPCDJJSB-XAMCCFCMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Asparaginyl-L-alanyl-L-alanyl-L-aspartic acid (NAAD Tetrapeptide) for Research Procurement: Compound Class and Baseline Characteristics


L-Asparaginyl-L-alanyl-L-alanyl-L-aspartic acid (CAS 647008-41-1), also designated as H-Asn-Ala-Ala-Asp-OH or NAAD, is a synthetic tetrapeptide composed of L-asparagine, two L-alanine residues, and L-aspartic acid linked sequentially by peptide bonds [1]. With a molecular weight of 389.36 g/mol and the molecular formula C14H23N5O8, it falls into the class of short-chain, acidic oligopeptides commonly used as model substrates in peptide chemistry, stability studies, and biochemical research [1]. Its computed partition coefficient (XLogP3) is -5.8, indicating high hydrophilicity, and it has a topological polar surface area (TPSA) of 231 Ų, which collectively predict low membrane permeability relative to more hydrophobic tetrapeptide analogs [1]. The compound is typically supplied as a high-purity (>95%) lyophilized powder for research use only, stored at -20°C [1].

Why In-Class Tetrapeptide Analogs Cannot Be Substituted for L-Asparaginyl-L-alanyl-L-alanyl-L-aspartic acid in Research Applications


Although several tetrapeptides with the general sequence X-Ala-Ala-Asp, such as Leu-Ala-Ala-Asp (LAAD, CAS 647008-40-0) and Val-Ala-Ala-Asp (VAAD, CAS 647008-44-4), share a common C-terminal dipeptide motif, simple substitution of these analogs for the NAAD target compound can introduce significant physicochemical and biochemical deviations that compromise experimental reproducibility [1]. The N-terminal asparagine residue confers a distinct combination of hydrogen-bond donor/acceptor capacity (7 HBD, 9 HBA) and extreme hydrophilicity (XLogP -5.8), whereas leucine- or valine-terminated analogs exhibit markedly higher lipophilicity (XLogP -3.3 for LAAD) and reduced hydrogen-bonding potential [1][2]. These differences directly influence aqueous solubility, chromatographic retention behavior, and intermolecular recognition events in enzyme assays or binding studies. Furthermore, as demonstrated by Patel et al. (1990) on related hexapeptides, the presence of an N-terminal Asn residue introduces a specific susceptibility to non-enzymatic deamidation that is absent in analogs lacking this residue, altering both chemical stability profiles and potential biological readouts over time [3]. The quantitative evidence below details these differential dimensions for informed selection.

Quantitative Differential Evidence for L-Asparaginyl-L-alanyl-L-alanyl-L-aspartic acid vs. Closest Tetrapeptide Analogs


Lipophilicity Differentiation: NAAD (XLogP -5.8) vs. LAAD (XLogP -3.3) — A 2.5-Log-Unit Shift in Octanol-Water Partitioning

The target compound NAAD exhibits an XLogP3 value of -5.8, while the closest in-class analog L-Leucyl-L-alanyl-L-alanyl-L-aspartic acid (LAAD, CAS 647008-40-0) has an XLogP3-AA of -3.3 [1][2]. This represents a difference of 2.5 log units, corresponding to an approximately 316-fold difference in the octanol-water partition coefficient (P), indicating that NAAD is substantially more hydrophilic. This property is expected to result in different solubility profiles, chromatographic retention times, and membrane partition coefficients compared to more hydrophobic analogs. Note: No other tetrapeptide in this search space displayed such low lipophilicity, making this a distinguishing feature [1].

Peptide physicochemical property comparison Lipophilicity XLogP Octanol-water partition coefficient

Hydrogen Bond Donor/Acceptor Capacity as a Selectivity Determinant: NAAD (7 HBD, 9 HBA) vs. LAAD (6 HBD, 8 HBA)

L-Asparaginyl-L-alanyl-L-alanyl-L-aspartic acid possesses 7 hydrogen bond donor (HBD) sites and 9 hydrogen bond acceptor (HBA) sites, compared to 6 HBD and 8 HBA for the L-Leucyl analog [1][2]. The additional HBD and HBA arise from the amide side chain of the N-terminal Asn residue, which can engage in bidirectional hydrogen bonding absent in the Leu-terminated analog. This differential is particularly relevant for studies involving molecular recognition, enzyme active site binding, or peptide-receptor interactions where hydrogen bond networks are critical determinants of affinity and specificity [1]. Note: These counts were computed using Cactvs 3.4.6.11 (PubChem release 2019.06.18).

Hydrogen bonding Molecular recognition Peptide-protein interactions Physicochemical property comparison

Net Charge Differential at Physiological pH: NAAD (-1) vs. Ala-Ala-Asp-Asp (-2) — Implications for Electrostatic Interactions

At physiological pH (~7.4), NAAD carries a net charge of -1 contributed by the C-terminal aspartic acid residue, whereas the asparagine side chain remains neutral. In contrast, the tetrapeptide Ala-Ala-Asp-Asp (AADD, CHEBI:73314) bears a net charge of -2 due to two terminal Asp residues [1][2]. This difference in overall charge influences ion-exchange chromatographic behavior, electrophoretic mobility, and the strength of electrostatic interactions with charged surfaces or binding partners. Although no direct head-to-head study comparing these two peptides was found in the literature, class-level inference from general peptide chemistry principles supports this distinction [2].

Peptide net charge Isoelectric point Electrostatic interactions Ion-exchange chromatography

N-Terminal Asparagine Susceptibility to Non-Enzymatic Deamidation: A Stability and Bioactivity Variable Absent in Leu- and Val-Terminated Analogs

The N-terminal Asn residue in NAAD renders it susceptible to spontaneous, non-enzymatic deamidation, a process that converts the Asn side chain to Asp or isoAsp, thereby altering the peptide's chemical identity and charge. In a study by Patel et al. (1990) on hexapeptides containing Asn, the rate of deamidation was significantly influenced by the identity of the C-terminal flanking residue (e.g., Ala, Ser) and was observed to proceed via a cyclic imide intermediate at neutral to alkaline pH, yielding mixtures of Asp and isoAsp peptides [1]. This pathway is completely absent in tetrapeptide analogs such as LAAD or VAAD, which contain Leu or Val in place of Asn and lack the side chain necessary for imide formation [2]. While no direct kinetic data were found for the exact NAAD sequence, class-level inference from closely related Asn-containing peptides suggests that NAAD will exhibit measurable deamidation over time under physiological buffer conditions (e.g., t½ on the order of days to weeks at 37°C, pH 7.4, depending on flanking residues) [1].

Peptide stability Asparagine deamidation Chemical degradation Post-translational modification

Molecular Weight Differential: NAAD (389.36 Da) vs. LAAD (388.42 Da) and VAAD (374.39 Da) — Implications for Mass Spectrometric Detection and Quantitation

The monoisotopic exact mass of NAAD is 389.1547 Da, while that of LAAD is 388.42 g/mol (average) and VAAD is 374.39 g/mol (average) [1][2]. The 0.94 Da difference between NAAD and LAAD, though small in magnitude, reflects the substitution of one oxygen atom (from the Asn side chain amide) for a CH2 group in the Leu side chain. This mass shift is readily resolved by high-resolution mass spectrometry (HRMS), enabling unambiguous identification and quantitation of NAAD in mixtures containing the Leu analog [1][2]. In contrast, the 14.97 Da difference from VAAD provides clear separation even on low-resolution instruments.

Mass spectrometry Molecular weight comparison Isotopic distribution LC-MS quantitation

Optimal Research and Industrial Applications for L-Asparaginyl-L-alanyl-L-alanyl-L-aspartic acid (NAAD) Based on Established Differential Evidence


Model Substrate for Asparagine Deamidation and Peptide Stability Studies

Given its N-terminal asparagine residue and the well-documented susceptibility of Asn to non-enzymatic deamidation via a cyclic imide intermediate, NAAD serves as a structurally defined model tetrapeptide for investigating the kinetics and product distribution of Asn deamidation under various pH, temperature, and buffer conditions [1]. In contrast, analogs like LAAD or VAAD, which lack Asn, do not exhibit this degradation pathway and therefore cannot recapitulate the chemical instability relevant to Asn-containing therapeutic peptides and proteins [2][3]. Researchers can employ NAAD to generate quantitative deamidation half-lives, identify degradation products (Asp and isoAsp forms) via HPLC-MS, and screen formulation excipients that mitigate this specific chemical instability.

Extreme Hydrophilicity Reference Standard for Chromatographic Method Development

With an XLogP3 of -5.8 and a TPSA of 231 Ų, NAAD represents one of the most hydrophilic tetrapeptides in the X-Ala-Ala-Asp series, making it an ideal reference compound for calibrating reversed-phase HPLC columns or HILIC columns to resolve highly polar, short-chain peptides from more hydrophobic analogs [1]. Its large positive ΔXLogP of +2.5 relative to LAAD (-3.3) translates to a substantial shift in retention time that can be exploited to optimize gradient elution methods for peptide mixtures with broad polarity ranges [2].

Peptide with Defined Hydrogen-Bonding Signature for Structure-Activity Relationship (SAR) Studies

The presence of 7 HBD and 9 HBA sites on NAAD, compared to 6 HBD and 8 HBA on LAAD, provides an additional hydrogen-bonding fingerprint that can be systematically varied in structure-activity relationship (SAR) campaigns targeting peptide-protein or peptide-nucleic acid interactions [1][2]. By comparing the binding affinity or inhibitory activity of NAAD versus its Leu- or Val-substituted analogs, researchers can isolate the contribution of the Asn side chain's hydrogen bonding to molecular recognition events, thereby guiding the design of more potent or selective peptide ligands.

Single-Negative-Charge Tetrapeptide for Electrostatic Interaction Studies

The net charge of -1 at physiological pH for NAAD contrasts with the -2 charge of AADD (Ala-Ala-Asp-Asp), offering a simpler electrostatic profile for probing charge-dependent phenomena such as ion-exchange chromatography elution, electrophoretic mobility, and binding to charged biomolecular surfaces [1][2]. This property allows NAAD to serve as a minimally charged acidic tetrapeptide in experiments where additional negative charges from a second Asp residue would introduce confounding electrostatic effects or non-specific binding.

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